![molecular formula C20H14ClN3O B2683699 1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] CAS No. 303984-90-9](/img/structure/B2683699.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]
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Overview
Description
“1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .
Synthesis Analysis
The synthesis of indoles, including “1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]” can be represented by the formula C14H9NO2 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving “1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]” are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These reactions are ideal within one-pot, multicomponent reaction cascades .Physical And Chemical Properties Analysis
The molecular weight of “1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]” is 223.2268 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Antiproliferative Activity
Indole derivatives have been evaluated for their effects on cell proliferation. Further research is needed, but initial findings suggest potential antiproliferative properties .
Antimicrobial Potential
Certain indole derivatives, such as compounds 1a and 1b , have demonstrated good antimicrobial activity . Investigating their efficacy against specific pathogens could yield valuable insights.
Anti-Inflammatory Potential
Indole derivatives have shown promise as anti-inflammatory agents. Exploring the effects of our compound on inflammatory pathways could be enlightening.
Future Directions
The future directions for “1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]” could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities of indole derivatives, there is considerable potential for the development of new therapeutics .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and drug development .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets that result in these diverse effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may interact with multiple pathways, leading to downstream effects that contribute to its biological and pharmacological properties .
Pharmacokinetics
The pharmacokinetic profiles of indole derivatives are generally favorable for oral drug administration , which suggests that this compound may have similar properties.
Action Environment
Like other indole derivatives, this compound’s action may be influenced by various factors, including ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
3-[(4-chlorophenyl)diazenyl]-1-phenylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-10-12-15(13-11-14)22-23-19-17-8-4-5-9-18(17)24(20(19)25)16-6-2-1-3-7-16/h1-13,25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEOXSAACCPUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] |
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